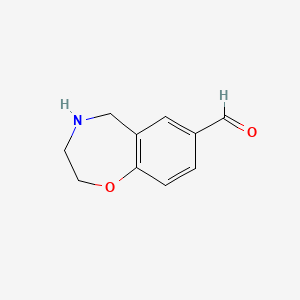

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde

Description

Neuroprotective Agents

Analogous compounds have shown affinity for serotonin receptors (e.g., 5-HT$$_{1A}$$), with Piclozotan reducing neuronal damage in transient middle cerebral artery occlusion models. The aldehyde moiety in this compound may facilitate covalent binding to target proteins, a strategy employed in protease inhibitor design.

Anticancer Therapeutics

Benzoxazepines exhibit anticancer activity by modulating kinases and transcription factors. For example, derivatives with electron-withdrawing groups (e.g., aldehydes) disrupt protein-protein interactions in oncogenic pathways.

Building Block for Complex Molecules

The compound’s reactivity enables its use in constructing gamma-secretase inhibitors and PPAR agonists. Its rigid bicyclic structure also improves pharmacokinetic properties by reducing conformational flexibility.

Table 3: Bioactive benzoxazepine derivatives derived from structural analogs

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-8-1-2-10-9(5-8)6-11-3-4-13-10/h1-2,5,7,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXCEWQBLXMIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

Starting materials: 2-nitrobenzaldehyde and 2-chloroethylamine hydrochloride are reacted in an organic solvent such as methanol, ethanol, or dichloromethane.

Reduction and cyclization: The nitro group is reduced using reducing agents like Fe powder, Zn powder, or SnCl2, facilitating intramolecular cyclization to form the benzoxazepine ring.

Double bond reduction: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4) are employed to reduce the double bonds, stabilizing the tetrahydro structure.

Functionalization and Purification

Acetylation: The intermediate compounds can be acetylated using acetylating agents in the presence of bases such as triethylamine or pyridine to modify functional groups as needed.

Solvents: A wide range of organic solvents are suitable, including methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, DMF, DMSO, acetonitrile, and tetrahydrofuran.

Purification: Silica gel chromatography is commonly used with solvent mixtures such as ethyl acetate/petroleum ether for isolating pure aldehyde derivatives.

Representative Experimental Data and Conditions

Alternative Microwave-Assisted Method

A recent study demonstrated microwave-assisted synthesis of related benzoxazepine derivatives starting from Schiff bases and anhydrides in dry benzene. Although this method targets bis-benzoxazepine derivatives, it illustrates the utility of microwave irradiation to accelerate cyclization reactions under mild conditions.

Reaction monitored by thin-layer chromatography (TLC) with solvent system petroleum ether:ethyl acetate (60:40).

Purification involved evaporation under vacuum and recrystallization from absolute ethanol.

Yields ranged from 70% to 83%, indicating efficient cyclization and functionalization.

Analytical Characterization Supporting Preparation

NMR Spectroscopy : 1H-NMR and 13C-NMR data confirm the formation of the benzoxazepine ring and aldehyde functional group, with characteristic chemical shifts for the aromatic protons and carbons in the heterocyclic ring.

IR Spectroscopy : Presence of aldehyde C=O stretch and aromatic C-H bands confirm the successful synthesis of the target compound.

Summary and Advantages of the Preparation Methods

The synthetic routes employ readily available and economically viable starting materials such as 2-nitrobenzaldehyde and aminoethyl derivatives.

Reduction and cyclization steps use common reducing agents, avoiding hazardous reagents like lithium aluminum hydride, improving safety and scalability.

The use of diverse organic solvents and bases allows optimization for yield and purity.

Microwave-assisted methods offer rapid synthesis alternatives for related benzoxazepine derivatives, potentially adaptable to the target compound.

Purification by silica gel chromatography ensures isolation of high-purity 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde suitable for further pharmaceutical or chemical applications.

This detailed synthesis overview consolidates data from patent literature and recent chemical research, providing a robust foundation for the preparation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde with professional and authoritative insight.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoxazepine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid.

Reduction: 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-methanol.

Substitution: Halogenated derivatives of the benzoxazepine ring.

Scientific Research Applications

Drug Development

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde is utilized in the synthesis of various therapeutic agents targeting neurological disorders. Its derivatives have shown promise in treating conditions such as anxiety and depression due to their interaction with neurotransmitter systems.

Anticancer Research

Research indicates that benzoxazepine derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in breast cancer cells. The compound's mechanism of action involves interaction with specific cellular pathways that regulate cell survival and proliferation.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. It has been involved in the preparation of:

- Indole Derivatives : Used in synthesizing condensed indoles known for their pharmaceutical properties.

- Oxadiazoles : These derivatives are recognized for their antiviral and antibacterial activities .

Methods of Synthesis

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Involving ortho-hydroxyacetophenone and N-benzylpiperidone to form the benzoxazepine scaffold.

- Reduction Reactions : Converting corresponding oximes to the desired aldehyde form through selective reduction processes .

Case Study 1: Neurological Applications

A study explored the efficacy of a derivative of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde in treating anxiety disorders. The compound demonstrated significant anxiolytic effects in animal models by modulating GABAergic transmission.

Case Study 2: Anticancer Activity

In vitro studies have shown that specific derivatives can inhibit the growth of metastatic breast cancer cells through apoptosis induction. The research highlighted the importance of structural modifications on the benzoxazepine core to enhance cytotoxicity .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoxazepine ring structure allows for specific binding interactions with biological targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde with three analogs based on structural features, molecular properties, and reported applications.

2,3,4,5-Tetrahydro-2,4-dioxo-1H-1,5-benzodiazepine-7-sulfonamide (CAS: 923105-86-6)

- Structural Differences :

- Replaces the benzoxazepine oxygen with a second nitrogen, forming a benzodiazepine core.

- Contains a sulfonamide group at the 7-position instead of a carbaldehyde.

- Molecular Properties :

- No direct pharmacological data are provided, but structural similarity to diazepam derivatives implies neurological activity .

7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 1185026-27-0)

- Structural Differences :

- Substituted with a [(4-methylphenyl)methoxy]methyl group at the 7-position.

- Exists as a hydrochloride salt, enhancing solubility.

- Molecular Properties: Molecular Formula: C₁₈H₂₂ClNO₂ Molecular Weight: 319.83 g/mol .

- Applications :

2,3,4,5-Tetrahydro-1H-[1,4]-benzodiazepine-3-hydroxamic acid

- Structural Differences :

- Benzodiazepine core with a hydroxamic acid group at the 3-position.

- Applications: Hydroxamic acids are potent inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis.

Comparative Data Table

Research Implications and Limitations

- Structural Activity Relationships (SAR) : The carbaldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation), which is advantageous in prodrug design. In contrast, sulfonamide and hydroxamic acid groups in analogs provide direct pharmacological activity .

- Limitations : Direct pharmacological data for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde are absent in the provided evidence. Comparisons rely on structural extrapolation and reported activities of analogs.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde (CAS Number: 1217862-83-3) is a heterocyclic compound that exhibits significant potential in biological applications. This compound belongs to the benzoxazepine family, which has been investigated for various therapeutic effects, including their roles in treating diabetes and other metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde, supported by research findings and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 177.2 g/mol |

| CAS Number | 1217862-83-3 |

| SMILES | C1COc2ccc(C=O)cc2CN1 |

The compound has a unique structure that contributes to its biological activities. The presence of the aldehyde group is particularly noteworthy as it can participate in various chemical reactions that may influence its biological interactions.

Therapeutic Applications

Research indicates that 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde exhibits potential therapeutic effects in several areas:

- Antidiabetic Properties :

- Cardiovascular Effects :

-

Psychiatric Applications :

- Benzodiazepine derivatives have been explored for their efficacy in managing aggression and agitation in psychotic patients. The structural similarities suggest that 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde might exhibit calming effects similar to those observed with traditional benzodiazepines .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems and metabolic pathways:

- Receptor Interaction : The compound may interact with serotonin receptors and GABAergic systems, leading to anxiolytic and sedative effects.

- Enzyme Inhibition : It could inhibit enzymes involved in glucose metabolism or lipid synthesis, contributing to its antidiabetic properties.

Study on Antidiabetic Effects

A preclinical study conducted on diabetic rats demonstrated that administration of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carbaldehyde resulted in:

- Reduction in Blood Glucose Levels : Significant decreases were observed compared to control groups.

- Improved Insulin Sensitivity : Enhanced response to insulin was noted after treatment with the compound.

These findings suggest a promising role for this compound in managing diabetes-related conditions.

Cardiovascular Research

In another study focusing on cardiovascular health:

- Vasodilatory Effects : The compound showed a capacity to induce vasodilation in isolated rat aortic rings.

- Potential for Ischemic Treatment : It was suggested that this compound could be developed into a therapeutic agent for conditions such as angina or myocardial infarction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carbaldehyde, and how can purity be ensured during synthesis?

- Methodology :

- Ring-Closure Strategies : Start with a benzoxazepine core synthesized via cyclization of amino alcohols or aldehydes. For example, highlights benzodioxepine derivatives synthesized via acid-catalyzed ring closure, which can be adapted for benzoxazepines by substituting oxygen with nitrogen .

- Aldehyde Protection : Use protecting groups (e.g., acetals) during synthesis to prevent unwanted aldehyde reactivity. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl/THF) ensures aldehyde integrity.

- Purity Validation : Employ HPLC with UV detection (λ = 270–300 nm) and compare retention times to standards. Reference ’s benzaldehyde characterization protocols for quality control .

Q. Which spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?

- Methodology :

- NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in H NMR. C NMR shows a carbonyl signal at ~190–200 ppm. ’s benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) use similar NMR parameters for structural confirmation .

- IR Spectroscopy : A strong C=O stretch at ~1700–1720 cm confirms the aldehyde. Compare to ’s IR data for analogous aldehydes .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H] or [M+Na]).

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodology :

- Assay Standardization : Use a common cell line (e.g., HEK-293) and control compounds (e.g., benzodiazepine derivatives from ) to normalize activity measurements .

- Data Triangulation : Combine in vitro (e.g., receptor binding assays) and in silico (molecular docking) studies. For example, ’s benzoxazine derivatives use computational models to predict binding affinities, which can guide experimental validation .

- Statistical Analysis : Apply ANOVA or regression models to identify confounding variables (e.g., solvent polarity, pH). Reference ’s qualitative research frameworks for iterative data reconciliation .

Q. What strategies are recommended for analyzing the electronic effects of substituents on the benzoxazepine ring’s reactivity?

- Methodology :

- Computational Chemistry : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). ’s PubChem data on benzodiazepine analogs provides structural templates for such analyses .

- Kinetic Studies : Monitor reaction rates (e.g., nucleophilic addition to the aldehyde) under varying substituent conditions. Compare to ’s benzodioxepine reactivity trends .

- X-ray Crystallography : Resolve substituent-induced conformational changes in the benzoxazepine ring. ’s benzoxazepine-ol derivatives highlight crystallographic techniques for similar heterocycles .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

- Methodology :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to track degradation products. ’s stability protocols for 4-hydroxybenzaldehyde derivatives are adaptable .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. reports melting points for structurally related benzodioxepines, providing benchmarks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodology :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry or UV-Vis spectroscopy. Reference ’s solubility assays for benzaldehyde analogs .

- Particle Size Control : Standardize particle size via micronization, as nanoscale aggregates (e.g., <100 nm) may artificially enhance solubility.

- Inter-laboratory Validation : Collaborate with independent labs to replicate results, following ’s iterative data verification frameworks .

Structural-Activity Relationship (SAR) Studies

Q. What experimental designs are optimal for studying SAR in benzoxazepine-carbaldehyde derivatives?

- Methodology :

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 3, 5, or 8 of the benzoxazepine ring. ’s benzodiazepine derivatives demonstrate how halogenation impacts bioactivity .

- Biological Testing : Use GPCR-binding assays (e.g., GABA receptors) to correlate structural modifications with activity. ’s benzoxazepine-ol derivatives provide precedents for receptor-targeted studies .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify key structural descriptors (e.g., logP, polar surface area) driving activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.